molecular formula C11H11NS B3157752 (2-Thiophen-2-ylphenyl)methanamine CAS No. 852180-65-5

(2-Thiophen-2-ylphenyl)methanamine

Cat. No. B3157752
CAS RN: 852180-65-5
M. Wt: 189.28 g/mol
InChI Key: XKOHWVPLVRXZHX-UHFFFAOYSA-N
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Description

(2-Thiophen-2-ylphenyl)methanamine, also known as 2-Phenylthiophen-2-ylamine, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of many other molecules and can be used to study the effects of various compounds on biological systems. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Carcinogenicity Evaluation

Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aimed to understand if replacing an aromatic ring with a thiophene ring in organic carcinogens affects their carcinogenic potential. The compounds demonstrated potential carcinogenicity in vitro, although their capability to cause tumors in vivo was questioned, suggesting a complex interplay between chemical structure and biological activity (Ashby et al., 1978).

Antibody-Based Methods for Environmental and Food Analysis

The development and application of antibodies in ELISA and immunosensors for the detection of environmental and food contaminants, including herbicides and toxic metabolites, highlight the role of thiophene-related compounds in advancing analytical methods. This approach supports the monitoring and management of environmental and food safety, contributing to risk control and public health preservation (Fránek & Hruška, 2018).

Environmental Fate of Alkylphenols and Their Ethoxylates

Research on the degradation of alkylphenol ethoxylates (APEs) and the resultant formation of alkylphenols, such as nonylphenol and octylphenol, involves the study of thiophene analogues. This work addresses the environmental persistence and potential endocrine-disrupting effects of these compounds, contributing to our understanding of their environmental fate and impact on human and wildlife health (Ying et al., 2002).

Neurochemistry and Neurotoxicity of Psychoactive Substances

Studies on the neurochemistry and neurotoxicity of psychoactive substances, including MDMA (Ecstasy), which shares structural similarities with thiophene analogues, shed light on the acute and long-term effects of these compounds on the brain. Understanding the neurochemical pathways affected by these substances contributes to the development of treatments for substance abuse and related psychiatric disorders (Mckenna & Peroutka, 1990).

properties

IUPAC Name

(2-thiophen-2-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOHWVPLVRXZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303790
Record name 2-(2-Thienyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thiophen-2-ylphenyl)methanamine

CAS RN

852180-65-5
Record name 2-(2-Thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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